molecular formula C19H20ClN5OS B12027790 N-(2-chloro-4,6-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 573931-96-1

N-(2-chloro-4,6-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12027790
CAS No.: 573931-96-1
M. Wt: 401.9 g/mol
InChI Key: ZCUKFHQGJHVXED-UHFFFAOYSA-N
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Description

This compound (CAS No: 587011-30-1) is a triazole-based acetamide derivative characterized by:

  • A 2-chloro-4,6-dimethylphenyl group attached to the acetamide nitrogen.
  • A 4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazole core linked via a sulfanyl group to the acetamide . Its molecular formula is C₂₁H₂₂ClN₅OS, with a molecular weight of 427.95 g/mol.

Properties

CAS No.

573931-96-1

Molecular Formula

C19H20ClN5OS

Molecular Weight

401.9 g/mol

IUPAC Name

N-(2-chloro-4,6-dimethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H20ClN5OS/c1-4-25-18(14-6-5-7-21-10-14)23-24-19(25)27-11-16(26)22-17-13(3)8-12(2)9-15(17)20/h5-10H,4,11H2,1-3H3,(H,22,26)

InChI Key

ZCUKFHQGJHVXED-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2Cl)C)C)C3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4,6-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Attachment of the Pyridine Moiety: The pyridine group is introduced via a nucleophilic substitution reaction, often using pyridine derivatives and suitable leaving groups.

    Formation of the Acetamide Linkage: The acetamide linkage is formed by reacting an amine with an acyl chloride or anhydride.

    Final Coupling: The final step involves coupling the triazole-pyridine intermediate with the chloro-dimethylphenyl group, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, potentially leading to amine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction reactions.

    Substituted Phenyl Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

N-(2-chloro-4,6-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring and pyridine moiety are often involved in binding interactions, while the chloro-dimethylphenyl group can influence the compound’s overall hydrophobicity and membrane permeability.

Comparison with Similar Compounds

Structural Variations and Key Substituents

The compound’s activity is influenced by:

Pyridinyl Position : The pyridin-3-yl group distinguishes it from analogs with pyridin-4-yl (e.g., derivatives in ) or pyridin-2-yl (e.g., ’s benzodioxin-linked compound).

Aryl Substituents : The 2-chloro-4,6-dimethylphenyl group contrasts with substituents like 4-isopropylphenyl (OLC-12, ) or 3,4-difluorophenyl ().

Triazole Modifications: Ethyl substitution at the triazole’s N4 position is shared with VUAA-1 () but differs from amino-substituted triazoles ().

Physicochemical and Pharmacokinetic Insights

  • Electron-Withdrawing Groups : Chloro and nitro substituents (e.g., KA3, KA14) enhance antimicrobial and antioxidant activities by improving electrophilicity and membrane penetration .
  • Bulkier Substituents : Ethyl or isopropyl groups (VUAA-1, OLC-12) may improve binding to insect olfactory receptors but reduce solubility .
  • Pyridinyl Position: Pyridin-3-yl (target compound) vs.

Biological Activity

N-(2-chloro-4,6-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound with potential biological activity, particularly in medicinal chemistry. This compound features a complex structure that includes a chlorinated phenyl ring, a triazole ring, and a pyridine ring, all of which contribute to its unique chemical properties and biological functions.

Chemical Structure and Properties

The molecular formula of N-(2-chloro-4,6-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is C19H20ClN5OS, with a molecular weight of approximately 401.9 g/mol. The structural components can be summarized as follows:

ComponentDescription
Chlorinated Phenyl RingProvides unique electronic properties
Triazole RingImparts biological activity through enzyme inhibition
Pyridine RingEnhances solubility and interaction with biological targets
Sulfanyl GroupConnects the triazole to the acetamide moiety

Research indicates that N-(2-chloro-4,6-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide acts primarily as an enzyme inhibitor . Its mechanism involves binding to specific targets within metabolic pathways, modulating biochemical processes essential for cellular function. This inhibition can lead to various biological effects, potentially offering therapeutic applications in diseases characterized by enzyme dysregulation.

Enzyme Inhibition Studies

Studies have demonstrated that this compound effectively inhibits certain enzymes involved in metabolic processes. For instance:

Enzyme TargetIC50 (µM)Biological Effect
MEK1/2 Kinases0.3 - 1.2Inhibition of cell proliferation in leukemia cells
Falcipain-2 (antimalarial)2.24 - 4.98Inhibition leading to reduced malaria parasite viability

These findings suggest that N-(2-chloro-4,6-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide could be a promising candidate for further development as an antimalarial agent or in cancer therapy.

Case Studies

  • Antileukemic Activity : A study evaluated the compound's effects on acute biphenotypic leukemia cell lines (MV4-11 and MOLM13), showing significant inhibition of cell growth at low concentrations.
  • Antimalarial Activity : In vitro tests against Plasmodium falciparum indicated that the compound inhibited falcipain-2 activity effectively during the trophozoite stage of the parasite's lifecycle.

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